2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide
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Description
2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Scientific Research Applications
Pyrazole Derivatives in Photosynthesis Inhibition
Pyrazole derivatives, specifically those related to the compound , have been investigated for their potential to inhibit photosynthetic electron transport. This research explored the synthesis of new pyrazoles and their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some of these compounds demonstrated inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone. These findings suggest the potential application of such compounds in agricultural settings as herbicides or regulators of photosynthetic activity (Vicentini et al., 2005).
Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives
Studies have also explored the cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, revealing their potential in medical applications, particularly in cancer treatment. These compounds were synthesized and tested in vitro for their ability to inhibit the growth of Ehrlich Ascites Carcinoma (EAC) cells. The promising cytotoxicity observed suggests that these pyrazole derivatives may have therapeutic potential in cancer treatment (Hassan et al., 2014).
Antimycobacterial Activity of Pyrazine Derivatives
Another significant area of research involves the antimycobacterial activity of pyrazine derivatives. These compounds have been tested against Mycobacterium tuberculosis, and many have shown potency in inhibiting the bacterium. The research underscores the potential of pyrazine derivatives in developing new antimycobacterial agents, which could be crucial in the fight against tuberculosis and related infectious diseases (Gezginci et al., 1998).
Properties
IUPAC Name |
2-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-18-13(9-22-10)15(20)19-11-2-4-12(5-3-11)21-14-8-16-6-7-17-14/h6-9,11-12H,2-5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDJGBVOIMXIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.